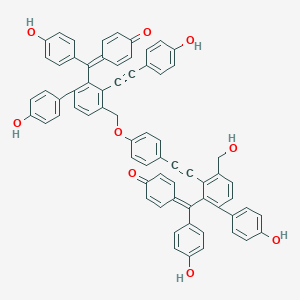
Diselaginellin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselaginellin B is a natural product derived from the plant Selaginella pulvinata. It is a unique dimeric molecule known for its distinctive structural features and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cancer.
Méthodes De Préparation
Diselaginellin B is typically isolated from the Selaginella pulvinata plant. The extraction process involves the use of organic solvents to obtain the crude extract, followed by chromatographic techniques to purify the compound. The synthetic routes for this compound are not well-documented, and industrial production methods are still under research. The compound’s complex structure poses challenges for large-scale synthesis.
Analyse Des Réactions Chimiques
Diselaginellin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Applications De Recherche Scientifique
Diselaginellin B has been extensively studied for its anti-cancer properties. It exhibits anti-proliferative, apoptosis-inducing, and antimetastatic activities against human hepatocellular carcinoma cells . Additionally, it has shown potential in inhibiting metastasis and inducing apoptosis in various cancer cell lines . Beyond its anti-cancer properties, this compound is also being explored for its potential use in treating other diseases, such as chronic hepatitis and inflammation .
Mécanisme D'action
The mechanism of action of Diselaginellin B involves the induction of apoptosis in cancer cells. It targets specific molecular pathways that regulate cell proliferation and survival. By inhibiting these pathways, this compound effectively induces programmed cell death in cancer cells, thereby reducing tumor growth and metastasis . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds include selaginellin and selaginellin B, both of which share structural similarities with Diselaginellin B . this compound stands out due to its dimeric structure, which contributes to its enhanced biological activities. Other related compounds include selaginpulvilins and selaginones, which also exhibit various pharmacological properties .
Propriétés
Formule moléculaire |
C68H46O9 |
|---|---|
Poids moléculaire |
1007.1 g/mol |
Nom IUPAC |
4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-[4-[[4-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]-3-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenyl]methoxy]phenyl]ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C68H46O9/c69-41-51-19-39-61(45-7-23-54(71)24-8-45)67(65(47-11-27-56(73)28-12-47)48-13-29-57(74)30-14-48)63(51)37-5-44-3-35-60(36-4-44)77-42-52-20-40-62(46-9-25-55(72)26-10-46)68(64(52)38-6-43-1-21-53(70)22-2-43)66(49-15-31-58(75)32-16-49)50-17-33-59(76)34-18-50/h1-4,7-36,39-40,69-73,75H,41-42H2 |
Clé InChI |
PQNKLSMJFFOOTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)OCC5=C(C(=C(C=C5)C6=CC=C(C=C6)O)C(=C7C=CC(=O)C=C7)C8=CC=C(C=C8)O)C#CC9=CC=C(C=C9)O)CO)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


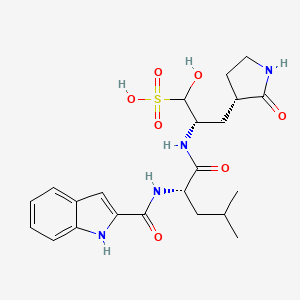
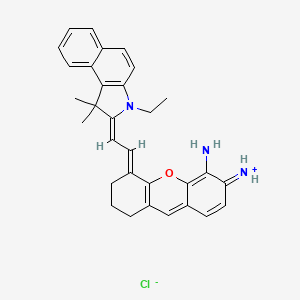
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
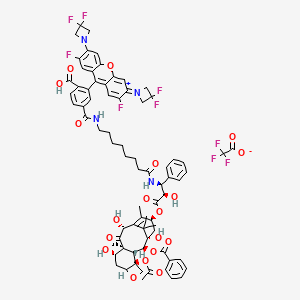
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)


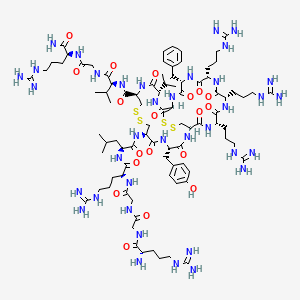
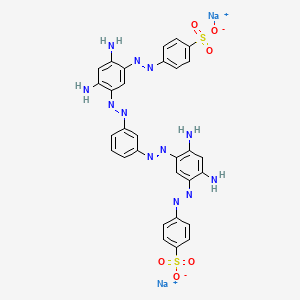
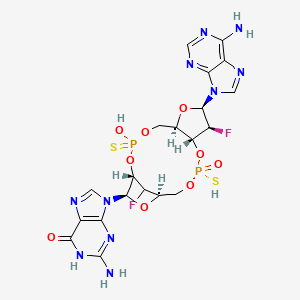
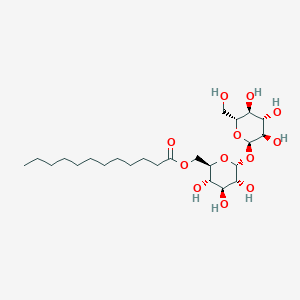
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
